Tenellic acid A methyl ester
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Overview
Description
Tenellic acid A methyl ester is a natural product found in Talaromyces with data available.
Scientific Research Applications
Bioactive Properties and Metabolites
Bioactive Metabolites from Fungi : A study by Shaaban, El-Metwally, and Laatsch (2016) explored bioactive compounds from the terrestrial fungus Penicillium purpurogenum MM. Although this study primarily focused on compounds like tenellic acid B and its derivatives, it provided insights into the potential bioactive properties of related compounds, including Tenellic acid A methyl ester (Shaaban, El-Metwally, & Laatsch, 2016).
Antimicrobial Activity : The freshwater fungus Dendrospora tenella produces Tenellic acids A-D, which show antimicrobial activity against Gram-positive bacteria, indicating the potential of this compound in similar applications (Oh et al., 1999).
Structure and Synthesis
Structural Elucidation : A study by Liu et al. (2009) on the mangrove endophytic fungus Talaromyces sp. included the isolation and structure elucidation of various diphenyl ether derivatives, offering a framework for understanding the structural aspects of this compound and its potential synthesis pathways (Liu et al., 2009).
Synthesis Techniques : Research into synthesis methods, such as solid-phase extraction and thermal desorption, may provide insights into the efficient synthesis and extraction of this compound for research purposes (Vreuls et al., 1991).
Potential Applications
Antitumor and Antiangiogenic Effects : The study by Zhang et al. (2012) on gibberellic acid derivatives like GA-13315, which shares a similar structure to this compound, suggests potential applications in antitumor and antiangiogenic activities, indicating a possible research path for this compound in cancer research (Zhang et al., 2012).
Esterification and Chemical Properties : Studies on the kinetics of esterification and the properties of related compounds can provide insights into the chemical behavior and potential industrial applications of this compound (Narayan et al., 2017).
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 6-(2-formyl-6-hydroxy-4-methylphenoxy)-2-methoxy-3-(1-methoxy-3-methylbutyl)benzoate |
InChI |
InChI=1S/C23H28O7/c1-13(2)9-19(27-4)16-7-8-18(20(22(16)28-5)23(26)29-6)30-21-15(12-24)10-14(3)11-17(21)25/h7-8,10-13,19,25H,9H2,1-6H3 |
InChI Key |
TYXLCESJSOTYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)C(CC(C)C)OC)OC)C(=O)OC)C=O |
Synonyms |
tenellic acid A methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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